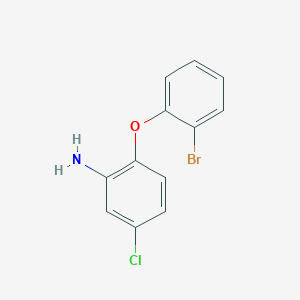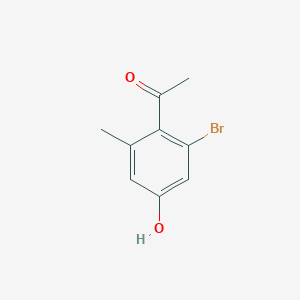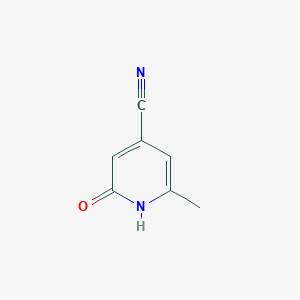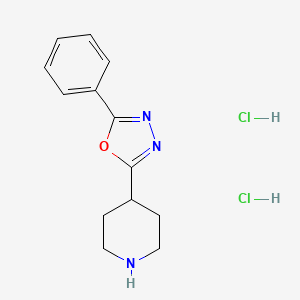![molecular formula C10H20ClNOSi B13667671 4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile CAS No. 1613148-25-6](/img/structure/B13667671.png)
4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD07186259 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07186259 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of MFCD07186259 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
MFCD07186259 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD07186259 typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts are often used to increase the reaction rate and selectivity. Solvents like dichloromethane, ethanol, and water are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of MFCD07186259 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD07186259 has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: Research is ongoing to explore the therapeutic potential of MFCD07186259, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of MFCD07186259 involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, MFCD07186259 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.
Properties
CAS No. |
1613148-25-6 |
|---|---|
Molecular Formula |
C10H20ClNOSi |
Molecular Weight |
233.81 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanenitrile |
InChI |
InChI=1S/C10H20ClNOSi/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h9H,6,8H2,1-5H3 |
InChI Key |
CLSDDCUBUAXIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




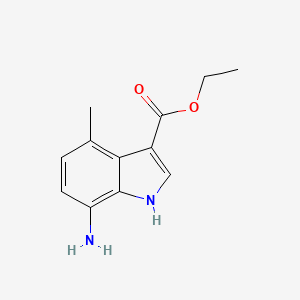
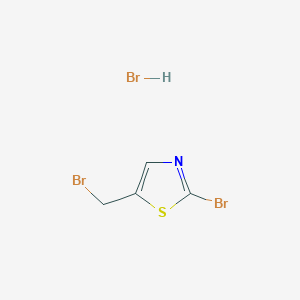
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)
